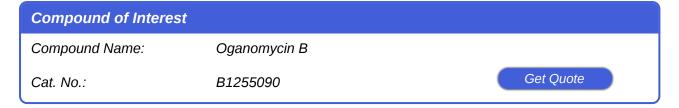


Physicochemical properties of vancomycin hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of Vancomycin Hydrochloride

Introduction

Vancomycin hydrochloride is a glycopeptide antibiotic derived from the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).[1][2][3] It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[2][4] A thorough understanding of its physicochemical properties is paramount for drug development professionals, as these characteristics fundamentally influence the drug's formulation, stability, delivery, and clinical efficacy. This guide provides a comprehensive overview of the core physicochemical attributes of vancomycin hydrochloride, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action.

Chemical and Physical Properties

Vancomycin hydrochloride is a complex tricyclic glycosylated peptide.[5] Its structure and fundamental properties are summarized below.



Property	Value
Chemical Structure	(1S,2R,18R,19R,22S,25R,28R,40S)-48-
	[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-
	hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-
	dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-
	(2-amino-2-oxoethyl)-5,15-dichloro-
	2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-
	2-
	(methylamino)pentanoyl]amino]-20,23,26,42,44-
	pentaoxo-7,13-dioxa-21,24,27,41,43-
	pentazaoctacyclo[26.14.2.2 ³ ,6.2 ¹⁴ ,1 ⁷ .1 ⁸ ,1 ² .1 ²⁹ ,3 ³ .0
	¹⁰ , ²⁵ .0 ³⁴ , ³⁹]pentaconta-
	3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,
	46,49-pentadecaene-40-carboxylic
	acid;hydrochloride[5]
Molecular Formula	C ₆₆ H ₇₅ Cl ₂ N ₉ O ₂₄ ·HCl (often cited as
	C66H76Cl3N9O24)[4][5][6]
Molecular Weight	1485.71 g/mol [7][8][9][10]
Appearance	Free-flowing, tan to brown powder; also
	described as a white to off-white or yellowish
	crystalline powder.[3][4][11]
Melting Point	Decomposes at >190°C.[4][6][12]
pH of Solution	2.5 - 4.5 (for a 50 g/L aqueous solution at 25°C).
	[4]

Solubility Profile

Vancomycin hydrochloride's solubility is a critical factor for its formulation, particularly for intravenous administration.



Solvent	Solubility
Water	Very soluble; reported values include >100 mg/mL and 50 mg/mL.[4][6][11][13]
Methanol	Slightly soluble.[3][4][6]
Ethanol	Slightly soluble; moderately soluble in dilute ethanol.[4][11]
Dimethylsulfoxide (DMSO)	Slightly soluble to insoluble.[4][6][7]
Higher Alcohols, Acetone, Ethers	Insoluble.[3][11]

According to the Biopharmaceutics Classification System (BCS), vancomycin is considered a highly soluble drug. Studies have shown its solubility is well above the boundary concentration of 1 mg/mL across the physiological pH range of 1.0 to 7.5 at 37°C.[11]

Dissociation Constants (pKa)

Vancomycin is an amphoteric molecule with multiple ionizable groups, leading to several pKa values. These values are crucial for understanding its charge state and solubility at different pH levels.

pKa Value	Description
2.18 - 2.99	Attributed to the carboxylic acid group.[8][11][14]
7.75	Amine group of the vancosamine sugar.[11][14]
8.89	Amine group.[11][14]
9.59 - 9.89	Attributed to a basic group.[8][11]
10.4	Phenolic hydroxyl group.[11]
12.0	Phenolic hydroxyl group.[11]

Stability Profile

The stability of vancomycin hydrochloride is dependent on temperature, pH, and concentration.

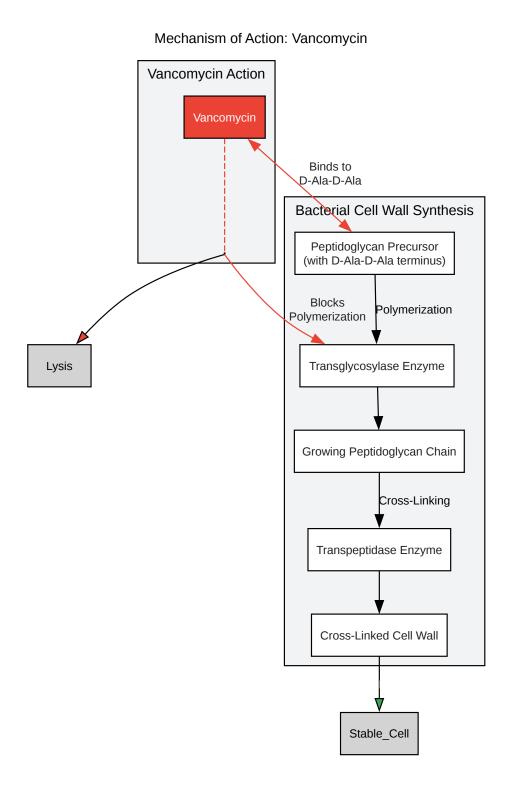


Condition	Stability Finding
Dry State	Relatively stable.[4]
Aqueous Solution (pH)	Most stable at pH 3-5.[15] It degrades completely within 2 hours under highly acidic or basic conditions.[16]
Refrigerated (2-8°C)	Solutions of 5-10 mg/mL in PVC bags are stable for at least 58 days.[17][18] Oral solutions can be stable for up to 180 days.[16]
Room Temperature (~22-25°C)	A 5 mg/mL solution in a PVC bag is stable for 48 hours.[17] Oral solutions are stable for 30 days. [16]
Elevated Temperature (37°C)	A high concentration solution (83 mg/mL) in 5% dextrose is stable for 72 hours.[17][19]

Mechanism of Action

Vancomycin exerts its bactericidal effect primarily by inhibiting the synthesis of the bacterial cell wall.[5][20][21] It targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors.[20][22] This binding physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for elongating and cross-linking the peptidoglycan chains.[2][20] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][5]





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Caption: Vancomycin inhibits bacterial cell wall synthesis.



Experimental Protocols

The determination of physicochemical properties requires standardized and validated experimental protocols.

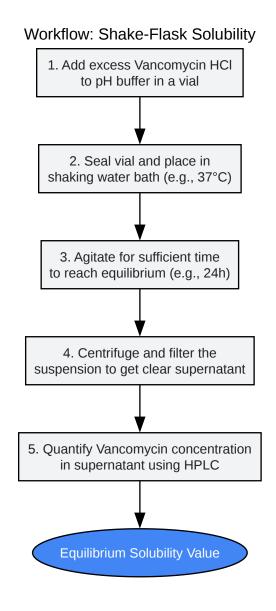
Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a substance in various media, which is essential for BCS classification.[23]

Methodology:

- Preparation: Prepare aqueous buffer solutions across a relevant pH range (e.g., pH 1.2 to 6.8 for BCS studies).[23]
- Addition of API: Add an excess amount of vancomycin hydrochloride powder to a known volume of each buffer solution in sealed glass vials. This ensures that a saturated solution is formed.
- Equilibration: Place the vials in a mechanical agitator or shaking water bath maintained at a constant temperature (e.g., 37 ± 1°C).[11][23] Agitate the samples for a predetermined period (e.g., 24 hours) sufficient to reach equilibrium.
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant, typically by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 μm).
- Quantification: Analyze the clear filtrate to determine the concentration of dissolved vancomycin hydrochloride using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]





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Caption: Experimental workflow for solubility determination.

Stability Analysis using HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the drug and monitoring its degradation over time.

Methodology:

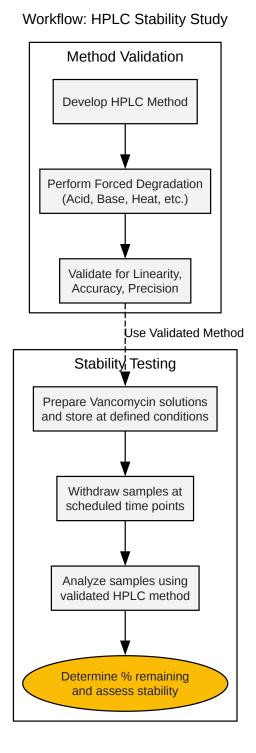
Foundational & Exploratory





- Method Development & Validation: Develop an HPLC method (typically reverse-phase)
 capable of separating vancomycin from its potential degradation products. Validate the
 method according to regulatory guidelines for parameters such as linearity, precision,
 accuracy, and specificity.[16][17]
- Forced Degradation: To prove the method is "stability-indicating," subject vancomycin solutions to stress conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and light).[17] The method must demonstrate that the degradation product peaks do not interfere with the peak of the intact vancomycin.
- Stability Study Setup: Prepare solutions of vancomycin hydrochloride at known concentrations in the desired solvents or formulations. Store these samples under controlled conditions (e.g., 5 ± 3°C for refrigeration, 25°C/60% RH for room temperature).
- Sample Analysis: At specified time intervals (e.g., day 0, 7, 14, 30, 60), withdraw samples from each storage condition.
- Quantification: Analyze the samples using the validated HPLC method. The concentration of vancomycin at each time point is determined by comparing its peak area to that of a standard calibration curve. Stability is typically defined as the retention of at least 90% of the initial concentration.[18]





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Caption: Experimental workflow for HPLC stability analysis.



Conclusion

The physicochemical properties of vancomycin hydrochloride define its behavior as a pharmaceutical product. Its high water solubility facilitates intravenous formulation, while its stability profile, heavily influenced by pH and temperature, dictates storage and handling requirements. The multiple pKa values indicate a complex pH-dependent charge state that can influence interactions and solubility. A comprehensive characterization of these properties, using robust experimental protocols, is essential for the development of safe, stable, and effective vancomycin hydrochloride formulations for clinical use.

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